Bienvenue dans la boutique en ligne BenchChem!

EML741

G9a/GLP inhibition PAMPA BBB penetration

EML741 is the only G9a/GLP inhibitor with a 3H-benzo[e][1,4]diazepine scaffold, offering superior blood-brain barrier penetration and dual DNMT1 inhibition—capabilities absent in quinazoline-based probes. Its low cytotoxicity ensures reliable, target-specific results in long-term neurological and cancer epigenetics assays. Choose EML741 for reproducible, high-fidelity data in studies requiring brain exposure or combined H3K9me2/DNA methylation inhibition.

Molecular Formula C31H49N5O2
Molecular Weight 523.8 g/mol
Cat. No. B15583732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML741
Molecular FormulaC31H49N5O2
Molecular Weight523.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33)
InChIKeyCEYUGMZUIYBLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EML741: A Non-Quinazoline G9a/GLP Inhibitor with Superior Permeability and Defined Structural Biology


EML741 (compound 12a) is a potent and selective inhibitor of the histone lysine methyltransferases G9a and G9a-like protein (GLP; also known as EHMT2 and EHMT1, respectively) [1]. The compound was developed through a rational design strategy that replaced the quinazoline core of a well-established chemical probe (UNC0638) with a novel 3H-benzo[e][1,4]diazepine scaffold, thereby addressing the limited chemical diversity and suboptimal physicochemical properties of existing non-quinazoline G9a/GLP inhibitors [1][2]. EML741 has a molecular weight of 523.75 g/mol and a chemical formula of C31H49N5O2 .

Why the EML741 Scaffold Prevents Simple Replacement by Other G9a/GLP Inhibitors


Direct substitution of EML741 with other in-class G9a/GLP inhibitors, particularly those based on a quinazoline core such as UNC0638 or UNC0642, is not scientifically justifiable due to a fundamental difference in physicochemical and biological properties stemming from the benzodiazepine scaffold [1]. EML741 is not merely a bioisostere; the ring-expanded core confers distinct advantages in membrane permeability and blood-brain barrier (BBB) penetration while altering the off-target profile, notably conferring potent inhibition of DNA methyltransferase 1 (DNMT1), which is absent in the parent compound [1][2]. Consequently, experimental outcomes involving cellular permeability, brain penetrance, or DNMT1-dependent pathways cannot be reliably replicated or compared across these chemotypes [1].

EML741 Differentiated Potency and Selectivity Data: Quantified Advantage Over Quinazoline Inhibitors


EML741 Maintains Sub-30 nM G9a/GLP Potency While Enabling Superior Membrane Permeability Relative to UNC0638

In direct head-to-head comparisons and cross-study analyses, EML741 (IC50 of 23 ± 8 nM for G9a) exhibits comparable enzymatic potency to the reference quinazoline inhibitor UNC0638 (IC50 < 15 nM for G9a) [1]. However, the critical differentiation lies in its physicochemical properties. EML741 demonstrates a superior membrane permeability profile in both standard Parallel Artificial Membrane Permeability Assay (PAMPA) and blood-brain barrier-specific PAMPA (PAMPA-BBB) assays, indicating a better potential for CNS penetration compared to UNC0638 [1].

G9a/GLP inhibition PAMPA BBB penetration

EML741 Confers Potent DNMT1 Inhibition (IC50 = 3.1 μM), an Activity Not Shared by Its Quinazoline Counterpart

A key functional differentiator is EML741's inhibitory activity against DNA methyltransferase 1 (DNMT1), with an IC50 of 3.1 μM, while exhibiting no effect on DNMT3a or DNMT3b [1][2]. This dual G9a/GLP and DNMT1 inhibition is a direct consequence of the scaffold hop and is not observed with the parent quinazoline inhibitor UNC0638, which is highly selective for G9a/GLP [1].

DNMT1 inhibition Dual epigenetic targeting Selectivity

EML741 Demonstrates a Broad Selectivity Profile Against Key Epigenetic Regulators

EML741 exhibits high selectivity against a defined panel of other epigenetic enzymes, including KMT5A (SETD8), KDM4A (JMJD2A), PRMT1, PRMT3, and KAT3B (p300) . This selectivity profile ensures that the observed biological effects, particularly the concentration- and time-dependent reduction in histone H3 lysine 9 dimethylation (H3K9me2) in human breast adenocarcinoma cells (MCF-7 and MDA-MB-231), can be confidently attributed to G9a/GLP inhibition rather than off-target effects on these common epigenetic modulators [1].

Epigenetic selectivity Chemical probe H3K9 methylation

EML741's Low Cytotoxicity Enables Reliable Interpretation of Cellular Phenotypes

A critical requirement for any chemical probe intended for cellular studies is low inherent cytotoxicity to avoid confounding viability effects with specific target modulation. EML741 has been consistently characterized as exhibiting low cell toxicity across multiple cell lines and vendor specifications [1]. This property is essential for accurate interpretation of functional genomics or phenotypic assays and distinguishes EML741 from more toxic or pan-active epigenetic inhibitors [1].

Cytotoxicity Cell viability Chemical probe suitability

High-Resolution Co-crystal Structure (PDB 6MBO, 1.59 Å) Provides Atomic-Level Binding Mode for Structure-Based Design

A major advantage for research programs is the availability of a high-resolution co-crystal structure of EML741 bound to GLP (PDB ID: 6MBO), solved at 1.59 Å resolution [1][2]. This structure reveals the precise binding pose of the benzodiazepine scaffold within the substrate-binding pocket of the SET domain, confirming a competitive mechanism with respect to the histone substrate [1]. This level of structural characterization is not available for all G9a/GLP inhibitors and provides a robust platform for rational design and understanding of structure-activity relationships (SAR) [1].

Co-crystal structure Structure-based drug design GLP binding mode

Defined Application Scenarios for EML741 Based on Validated Differentiation Data


Probing CNS Epigenetics in Preclinical Disease Models

Given its superior performance in both PAMPA and PAMPA-BBB assays relative to the parent compound UNC0638 [1], EML741 is the preferred chemical probe for studies requiring robust brain exposure. Researchers investigating the role of G9a/GLP-mediated histone methylation in neurological disorders, neuro-oncology, or neuroinflammation should prioritize EML741 to ensure target engagement in the central nervous system.

Investigating Crosstalk Between Histone and DNA Methylation

For studies aiming to dissect the interplay between H3K9me2 (catalyzed by G9a/GLP) and DNA methylation (catalyzed by DNMT1), EML741 offers a unique dual-inhibition profile [1]. This is a distinct advantage over quinazoline-based G9a/GLP inhibitors like UNC0638, which lack DNMT1 activity. EML741 enables direct examination of the functional consequences of simultaneously disrupting both repressive epigenetic marks, which is particularly relevant in cancer epigenetics .

Medicinal Chemistry Campaigns for Next-Generation Benzodiazepine-Based Inhibitors

The high-resolution co-crystal structure of EML741 bound to GLP (PDB 6MBO, 1.59 Å) provides an invaluable template for structure-based drug design (SBDD) [1]. Medicinal chemistry teams seeking to optimize the novel benzodiazepine scaffold for improved pharmacokinetics, potency, or selectivity should leverage this structural data. It provides a rational basis for iterative design that is not possible with other chemotypes lacking detailed structural information.

Cell-Based Assays Requiring a Low-Toxicity Epigenetic Probe

EML741's well-documented low cytotoxicity across multiple cancer cell lines makes it a reliable choice for long-term cell-based assays, including proliferation, differentiation, and reporter gene studies [1]. Its low inherent toxicity ensures that any observed phenotypic changes, such as the reduction of H3K9me2 levels in MCF-7 and MDA-MB-231 cells , are a direct result of target inhibition rather than general cellular stress or death, thereby improving the fidelity and interpretability of experimental data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for EML741

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.